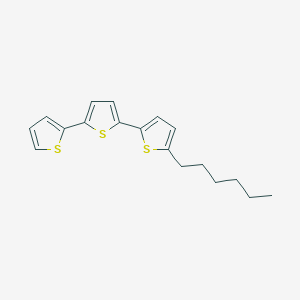

5-Hexyl-2,2':5',2''-terthiophene

Overview

Description

5-Hexyl-2,2’:5’,2’'-terthiophene is a type of terthiophene, which is a tri-thiophene based low band conductive polymer . It is known to be found in the floral extract of Tagetes minuta and Echinops grijisii . This compound is also known to generate singlet oxygen .

Synthesis Analysis

The synthesis of 5-Hexyl-2,2’:5’,2’'-terthiophene involves a nickel-catalyzed coupling reaction of a Grignard reagent derived from 2-bromothiophene and magnesium .Molecular Structure Analysis

The molecular structure of 5-Hexyl-2,2’:5’,2’'-terthiophene is represented by the linear formula C18H20S3 . The InChI code for this compound is 1S/C18H20S3/c1-2-3-4-5-7-14-9-10-17(20-14)18-12-11-16(21-18)15-8-6-13-19-15/h6,8-13H,2-5,7H2,1H3 .Physical and Chemical Properties Analysis

5-Hexyl-2,2’:5’,2’'-terthiophene is a solid substance . It should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .Scientific Research Applications

Liquid Crystal Monodomain Field-Effect Transistors

5-Hexyl-2,2':5',2''-terthiophene derivatives, specifically hexyl and decyl compounds, have been synthesized and utilized in the creation of self-assembled monodomain films for liquid crystal monodomain field-effect transistors. These films, investigated with X-ray diffractometry, revealed a single-crystalline monoclinic morphology. Such transistors demonstrated bipolar charge transport, highlighting the compound's utility in advanced semiconductor applications (van Breemen et al., 2006).

Polythiophenes with Alkylthiophene Side Chains

The synthesis of regioregular polythiophenes with alkylthiophene side chains, utilizing this compound, has been explored. These compounds demonstrate strong aggregation in solution due to π–π interactions, influencing their optical properties and potential applications in field-effect transistors (FETs) (Richter et al., 2012).

Optical and Crystalline Properties of Polythiophenes

Studies have shown that the side-chain architecture of this compound derivatives significantly impacts the optical and crystalline properties of two-dimensional polythiophenes. The molecular organization controlled by the terthiophene side chain affects optoelectronic and electrochemical properties, crucial for applications in electronics and materials science (Kuo et al., 2013).

Ambipolar Transport in Smectic E Phase

This compound derivatives exhibit ambipolar transport in the smectic E phase, which remains stable over a wide temperature range. This characteristic is significant for materials used in organic semiconductors and liquid crystal displays (Funahashi et al., 2008).

Soluble Terthiophene-Labeled Cruciform Molecule

A cruciform conjugated molecule based on this compound has been synthesized for use in organic field-effect transistors. This molecule exhibits good solubility, self-film forming properties, and intrinsically crystalline structures, enhancing carrier transport phenomena in semiconductor applications (Kim et al., 2007).

Novel Ruthenium(II) Sensitizers for Solar Cells

Derivatives of this compound have been used to synthesize novel Ruthenium(II) sensitizers for dye-sensitized solar cells (DSSCs). These compounds improve light harvesting efficiency and molar absorption coefficient, crucial for the enhancement of solar cell performance (Ryu et al., 2009).

Fluorescent Sensor for Protein Detection

A terthiophene carboxylic derivative based on this compound has been developed as a fluorescent biosensor. It exhibits specific interactions with proteins like Bovine Serum Albumin and Lectin, making it a promising reagent for protein analysis (Hu et al., 2016).

Safety and Hazards

Properties

IUPAC Name |

2-hexyl-5-(5-thiophen-2-ylthiophen-2-yl)thiophene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20S3/c1-2-3-4-5-7-14-9-10-17(20-14)18-12-11-16(21-18)15-8-6-13-19-15/h6,8-13H,2-5,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBMUANVIIFUZKC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC1=CC=C(S1)C2=CC=C(S2)C3=CC=CS3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

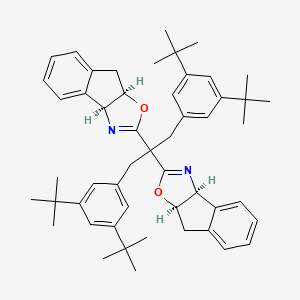

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3aS,8aS)-(+)-4,4,8,8-Tetrakis(3,5-di-i-propylphenyl)tetrahydro-2,2-dimethyl-6-phenyl-1,3-dioxolo[4,5-e]dioxaphosphepin](/img/structure/B3177268.png)

![4,6-Dichloropyrazolo[1,5-A]pyridine](/img/structure/B3177283.png)

![(2S,2'S,3S,3'S)-3,3'-di-tert-butyl-4,4'-bis(2,6-dimethoxyphenyl)-2,2',3,3'-tetrahydro-2,2'-bibenzo[d][1,3]oxaphosphole](/img/structure/B3177296.png)